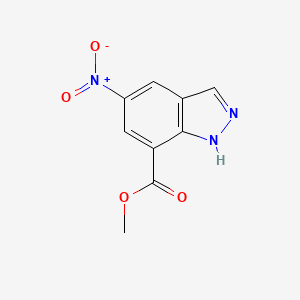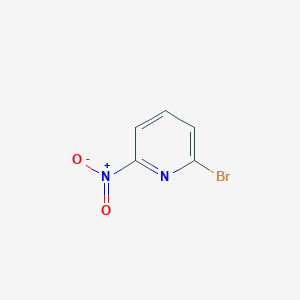![molecular formula C18H22ClN3 B1270110 1-[(6-氯-3-吡啶基)甲基]-4-(2,6-二甲基苯基)哌嗪 CAS No. 861211-43-0](/img/structure/B1270110.png)
1-[(6-氯-3-吡啶基)甲基]-4-(2,6-二甲基苯基)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine” has a CAS Number of 861211-43-0 . It has a molecular weight of 315.840 and a molecular formula of C18H22ClN3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11ClN2O/c16-15-6-5-11(7-17-15)8-18-9-12(10-19)13-3-1-2-4-14(13)18/h1-7,9-10H,8H2 .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 447.4±45.0 °C at 760 mmHg . The melting point was not available .科学研究应用
精神分裂症治疗中的代谢
1-[(6-氯-3-吡啶基)甲基]-4-(2,6-二甲基苯基)哌嗪,即L-745,870,已被研究作为精神分裂症的潜在治疗方法。它作为多巴胺D(4)选择性拮抗剂。L-745,870的代谢在大鼠、猴子和人类中进行了研究,揭示了两条主要代谢途径:N-去烷基化和形成一种新的巯基乙酸酰基 (Zhang et al., 2000)。
合成过程
从哌嗪和N-氯乙酰-2,6-二甲基苯胺开始,已开发了一种合成N-(2,6-二甲基苯基)-2-哌嗪基乙酰胺的实用过程。这种与1-[(6-氯-3-吡啶基)甲基]-4-(2,6-二甲基苯基)哌嗪相关的化合物以68%的活性产率合成 (Guillaume et al., 2003)。
抗癌活性
合成了一系列衍生物,包括1-[(6-氯-3-吡啶基)甲基]-4-(2,6-二甲基苯基)哌嗪,并对其针对人类癌细胞系的抗增殖效果进行了评估。一些化合物,如6d、6e和6i,显示出有希望的活性,表明其作为抗癌剂的潜力 (Mallesha et al., 2012)。
抗惊厥和抗微生物活性
合成的1-[(6-氯-3-吡啶基)甲基]-4-(2,6-二甲基苯基)哌嗪衍生物表现出显著的抗惊厥和抗微生物活性。化合物3i在皮下Metrazol试验中显示出最大的抗惊厥活性潜力 (Aytemir et al., 2004)。
生物筛选和指纹应用
合成了N-(2,6-二甲基苯基)-2-(哌嗪基)乙酰胺的苄基和磺酰基衍生物,并对其生物活性进行了筛选。一些化合物表现出显著的抗菌、抗真菌和抗线虫特性。此外,化合物6c在各种表面的潜在指纹分析中显示出潜力,表明其在法医科学中的潜在用途 (Khan et al., 2019)。
质谱中的肽衍生物化
基于哌嗪的衍生物被用于对肽上的羧基进行衍生化,以提高质谱中的电离效率。这种应用对于全面的蛋白质组分析至关重要,因为它增强了低分子量和高pI值肽的检测 (Qiao et al., 2011)。
除草应用
从甲基N-取代亚胺基乙酸酯制备的新型1-苯基-哌嗪-2,6-二酮表现出显著的除草活性。其中一种衍生物表现出最大的除草效果,展示了该化合物在农业应用中的潜力 (Li et al., 2005)。
安全和危害
生化分析
Biochemical Properties
1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nicotinic acetylcholine receptors, which are crucial for neurotransmission. The interaction with these receptors can modulate their activity, leading to changes in cellular signaling pathways . Additionally, 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine can bind to specific enzymes, altering their catalytic activity and affecting metabolic processes.
Cellular Effects
The effects of 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in neurotransmission and synaptic plasticity . Furthermore, 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine involves several key interactions at the molecular level. This compound can bind to nicotinic acetylcholine receptors, acting as an agonist or antagonist depending on the receptor subtype . This binding can lead to changes in receptor conformation and activity, influencing downstream signaling pathways. Additionally, 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine can inhibit or activate specific enzymes, leading to alterations in metabolic processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular signaling pathways and metabolic processes.
Dosage Effects in Animal Models
The effects of 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine vary with different dosages in animal models. At low doses, this compound can modulate neurotransmission and metabolic processes without causing significant toxicity . At higher doses, it can lead to adverse effects, including neurotoxicity and metabolic disturbances. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage range for therapeutic applications to minimize toxic effects.
Metabolic Pathways
1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in neurotransmission and metabolic processes . For instance, this compound can influence the activity of enzymes involved in the synthesis and degradation of neurotransmitters, leading to changes in neurotransmitter levels and signaling. Additionally, 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine can affect metabolic flux by altering the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or organelles, where it exerts its effects. The distribution of 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine within tissues can also influence its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the plasma membrane, where it interacts with membrane-bound receptors, or to the mitochondria, where it influences metabolic processes. The subcellular localization of 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine can determine its specific biological effects and therapeutic potential.
属性
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4-(2,6-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3/c1-14-4-3-5-15(2)18(14)22-10-8-21(9-11-22)13-16-6-7-17(19)20-12-16/h3-7,12H,8-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJFRVCGHPNPOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CC3=CN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
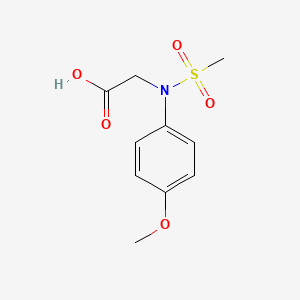
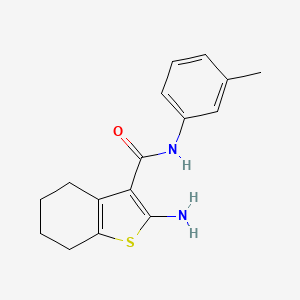
![3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1270030.png)

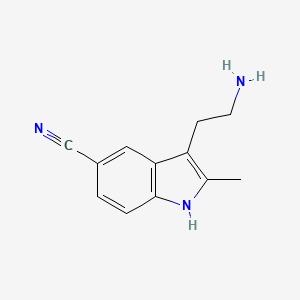

![4'-Methyl[1,1'-Biphenyl]-4-Ol](/img/structure/B1270044.png)
![5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1270046.png)
![3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1270050.png)
![2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1270056.png)

![6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1270060.png)
